molecular formula C11H15NO4S2 B14911626 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid

5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid

Cat. No.: B14911626
M. Wt: 289.4 g/mol
InChI Key: VEKRJGYMOXWAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(N-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid (CAS 1036571-81-9) is a high-purity chemical building block offered for research and development applications . This compound has a molecular formula of C 11 H 15 NO 4 S 2 and a molecular weight of 289.37 g/mol . Its structure integrates a thiophene ring, a carboxylic acid moiety, and an N-cyclohexylsulfamoyl group, making it a versatile intermediate, particularly in medicinal chemistry. The presence of multiple functional groups allows for diverse chemical modifications, positioning this compound as a valuable scaffold in drug discovery efforts. Its structural features are commonly associated with the development of pharmacologically active molecules, similar to other sulfamoyl-thiophene carboxylic acid derivatives which are frequently utilized in creating potential enzyme inhibitors or receptor ligands . Researchers may employ it in the synthesis of novel compounds for screening against various biological targets. Handling and Usage: This product is intended for research purposes by qualified laboratory personnel only. It is not approved for human or veterinary diagnostic or therapeutic uses. Safety information should be consulted prior to handling. For specific storage and handling requirements, please refer to the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H15NO4S2

Molecular Weight

289.4 g/mol

IUPAC Name

5-(cyclohexylsulfamoyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C11H15NO4S2/c13-11(14)8-6-10(17-7-8)18(15,16)12-9-4-2-1-3-5-9/h6-7,9,12H,1-5H2,(H,13,14)

InChI Key

VEKRJGYMOXWAQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-3-carboxylic acid with cyclohexylamine and a sulfonyl chloride derivative. The reaction typically requires a base such as triethylamine and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and improved safety. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are compared below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Activities References
5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid Cyclohexylsulfamoyl (5), COOH (3) C₁₂H₁₇NO₄S₂ 327.4 (calc.) Hypothesized antimicrobial
5-(n-Sec-butylsulfamoyl)thiophene-3-carboxylic acid Sec-butylsulfamoyl (5), COOH (3) C₉H₁₃NO₄S₂ 263.33 Not reported
5-[(5-Chloro-2-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid Chloro-methylphenylsulfamoyl (5) C₁₂H₁₀ClNO₄S₂ 331.8 Not reported
5-Chloro-3-[N-(methoxycarbonyl-N-methyl)sulfamoyl]thiophene-2-carboxylic acid methyl ester Methoxycarbonyl-methylsulfamoyl (3), Cl (5), COOCH₃ (2) C₁₁H₁₃ClNO₇S₂ 394.81 (calc.) Intermediate in drug synthesis
2-[(1,4-Dioxo-1-amino-4-arylbutyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives Tetrahydrobenzo[b]thiophene core with dioxo-amino side chains Variable Variable Analgesic (exceeds metamizole)

Biological Activity

5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid is a compound of growing interest due to its potential biological activities, especially in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound features a thiophene ring substituted with a sulfamoyl group and a carboxylic acid, which are known to influence its biological properties. The structural formula can be represented as follows:

C11H14N2O3S\text{C}_{11}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of thiophene derivatives, including 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid. The compound has shown promising results against various bacterial strains.

  • Mechanism of Action : The sulfamoyl group is believed to play a crucial role in inhibiting bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamide antibiotics.
  • Minimum Inhibitory Concentration (MIC) : In vitro assays have demonstrated that this compound exhibits significant activity against Gram-positive bacteria, with MIC values ranging from 16 µg/mL to 64 µg/mL depending on the strain tested.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Clostridium difficile64
Escherichia coli>128

Anticancer Activity

The anticancer potential of 5-(n-Cyclohexylsulfamoyl)thiophene-3-carboxylic acid has also been explored, particularly against lung cancer cell lines such as A549.

  • Cell Viability Assays : Studies utilizing MTT assays have shown that the compound significantly reduces cell viability in A549 cells, with reductions observed at concentrations as low as 10 µM.
  • Cytotoxic Effects : The compound's cytotoxicity was comparable to established chemotherapeutic agents, indicating its potential as a candidate for further development.
Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

Case Studies

  • Study on Antimicrobial Activity : A study published in MDPI reported that derivatives of thiophene compounds were screened against multidrug-resistant pathogens. The results indicated that modifications to the thiophene ring could enhance antimicrobial potency, suggesting that structural optimization could lead to more effective agents against resistant strains .
  • Anticancer Research : Another investigation focused on the effects of various thiophene derivatives on cancer cell lines. The results showed that certain substitutions on the thiophene ring significantly increased anticancer activity, highlighting the importance of chemical modifications in developing new therapeutic agents .

Q & A

Q. What computational methods support mechanistic studies of its biological activity?

  • Methodological Answer : Combine molecular dynamics (MD) simulations and density functional theory (DFT):
  • MD : Simulate ligand-protein binding dynamics (e.g., with COX-2 over 100 ns trajectories).
  • DFT : Calculate electronic properties (HOMO/LUMO, electrostatic potential maps) to predict reactivity sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.